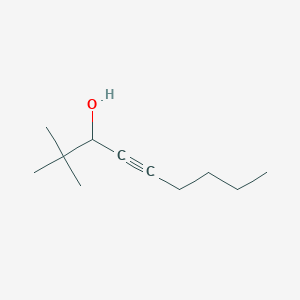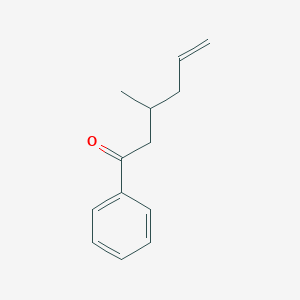
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid is an organic compound with a complex structure that includes a methoxy group, a propyl group, and a hexenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with a propyl halide, followed by methoxylation and subsequent coupling with a hexenoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: The double bond in the hexenoic acid chain can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated hexanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexenoic acid: A simpler analog with a similar hexenoic acid chain but lacking the methoxy and propyl groups.
3-Methoxyphenyl derivatives: Compounds with similar methoxy substitution on the phenyl ring.
Propylphenyl derivatives: Compounds with propyl substitution on the phenyl ring.
Uniqueness
The presence of both methoxy and propyl groups on the phenyl ring, along with the hexenoic acid chain, makes it a versatile compound for various chemical reactions and applications .
Propriétés
| 111086-30-7 | |
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
6-(3-methoxy-2-propylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-3-8-14-13(10-7-11-15(14)19-2)9-5-4-6-12-16(17)18/h5,7,9-11H,3-4,6,8,12H2,1-2H3,(H,17,18) |
Clé InChI |
HJTRWGYRDCXMOF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=C1OC)C=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)





![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
